molecular formula C12H16ClN3 B1474726 3-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazin-2-amine CAS No. 1700549-76-3

3-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazin-2-amine

Cat. No. B1474726
CAS RN: 1700549-76-3
M. Wt: 237.73 g/mol
InChI Key: GVQPJONCGQCWJZ-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazin-2-amine” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .

Scientific Research Applications

Chemistry and Heterocyclic Compounds Synthesis

Pyrazine derivatives, such as 3-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazin-2-amine, play a significant role in the synthesis of various heterocyclic compounds. They serve as valuable building blocks in the creation of diverse heterocyclic frameworks due to their reactivity. This versatility is seen in the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of pyrazine derivatives under mild reaction conditions allows for the efficient generation of a wide range of heterocyclic compounds and dyes from precursors like amines, α-aminocarboxylic acids, phenols, and azacrown ethers (Gomaa & Ali, 2020).

Food Science and Maillard Reaction

In food science, pyrazines are important heterocyclic compounds that contribute to the flavor profile of various food products. They are synthesized through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the cooking process, contributing to the complex flavors of baked, roasted, and nutty foods. The generation of pyrazines through the Maillard reaction can be controlled and optimized to enhance desirable flavors or minimize unwanted off-flavors and harmful by-products, offering a pathway for the food industry to improve product quality (Yu et al., 2021).

Catalysis and Chemical Reactions

Pyrazine derivatives also find applications in catalysis and as intermediates in chemical reactions. Their structural properties enable them to participate in various catalytic and synthetic processes, leading to the development of new materials and compounds with potential applications in pharmaceuticals, materials science, and organic chemistry. For example, the reactivity of pyrazine derivatives with C- and N-nucleophiles can be exploited to synthesize a wide range of compounds, demonstrating the versatility of pyrazine-based structures in organic synthesis (Kamneva et al., 2018).

properties

IUPAC Name

3-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3/c13-11-12(16-9-8-14-11)15-7-6-10-4-2-1-3-5-10/h4,8-9H,1-3,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQPJONCGQCWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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